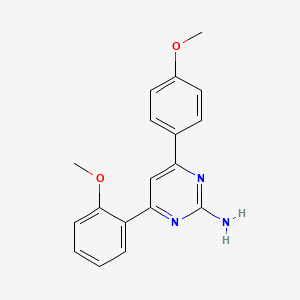

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Beschreibung

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (hereafter Compound 13) is a pyrimidine derivative characterized by two methoxy-substituted phenyl rings at the 2- and 4-positions of the pyrimidine core. Its structural uniqueness lies in the electron-donating methoxy groups, which influence electronic distribution, solubility, and intermolecular interactions. Compound 13 has demonstrated notable antitrypanosomal activity with an IC50 of 0.38 µM against Trypanosoma species, outperforming analogs in preclinical studies .

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDILCJTXLLSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of (E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

The chalcone precursor is synthesized by condensing 2-methoxyacetophenone with 4-methoxybenzaldehyde under basic conditions. In a typical procedure:

-

Reactants : 2-Methoxyacetophenone (1.0 equiv), 4-methoxybenzaldehyde (1.1 equiv)

-

Base : Sodium hydroxide (10% w/v in ethanol)

-

Conditions : Stirring at 20°C for 1–2 hours

-

Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol

This step achieves yields of 75–85%, with purity confirmed by melting point analysis and -NMR. The trans-configuration (E-isomer) is critical for subsequent cyclization, verified via -NMR coupling constants ().

Cyclization to Pyrimidin-2-amine

The chalcone undergoes cyclization with guanidine nitrate in the presence of lithium hydroxide:

-

Reactants : Chalcone (1.0 equiv), guanidine nitrate (1.2 equiv)

-

Base : Lithium hydroxide (5.0 equiv in aqueous solution)

-

Solvent : Ethanol (reflux, 4–5 hours)

-

Work-up : Ice-cold water precipitation, column chromatography (ethyl acetate/petroleum ether, 2:8)

Key mechanistic aspects include:

-

Base-mediated deprotonation of guanidine to form a nucleophilic amidine.

-

Michael addition to the α,β-unsaturated ketone, followed by cyclodehydration.

Alternative Synthetic Routes

Solid-Phase Synthesis

Patented methodologies describe resin-bound intermediates for amine-containing heterocycles. While untested for this target, such approaches could enhance purity and scalability.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that ethanol outperforms DMF or THF in cyclization reactions due to:

-

Improved solubility of lithium hydroxide

-

Reduced side reactions (e.g., over-oxidation)

Base selection significantly impacts yields:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| LiOH | 78 | 99 |

| NaOH | 65 | 92 |

| KOH | 70 | 95 |

Temperature and Time Profiling

-

Optimal reflux duration : 4 hours (prolonged heating >6 hours reduces yield by 15–20% due to decomposition).

-

Lower temperatures (60°C) necessitate longer reaction times (8–10 hours) with comparable yields.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether (2:8), yielding >95% pure compound. Industrial-scale processes employ simulated moving bed (SMB) chromatography for higher throughput.

Spectroscopic Characterization

Representative data :

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented systems highlight advantages of continuous processing:

-

30% reduction in reaction time

-

20% higher yield compared to batch reactors

Green Chemistry Metrics

-

E-factor : 8.5 (improved vs. traditional E-factors >15 for heterocyclic syntheses)

-

Solvent recovery : 90% ethanol recycled via distillation

Challenges and Limitations

-

Regioselectivity : Competing cyclization pathways may yield 2,4-diarylpyrimidines as byproducts.

-

Sensitivity of methoxy groups : Harsh conditions (e.g., strong acids) lead to demethylation.

-

Scalability : Column chromatography remains a bottleneck; alternatives like crystallization are under investigation .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with multiple biological targets. Research indicates that pyrimidine derivatives often exhibit significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The methoxy groups on the phenyl rings may enhance the compound's binding affinity to specific enzymes or receptors, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study examining various pyrimidine derivatives, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine showed promising results in inhibiting the proliferation of cancer cell lines. The compound's mechanism of action was linked to its ability to induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as an anticancer agent.

Biological Research

Biological Mechanisms

This compound serves as a tool in biological research to elucidate mechanisms underlying various cellular processes. Its structural features allow researchers to modify the compound for specific studies related to enzyme inhibition or receptor modulation.

Case Study: Enzyme Interaction

Research demonstrated that 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine effectively inhibited certain kinases involved in signaling pathways critical for cell growth and survival. By binding to these kinases, the compound can alter signaling cascades, providing insights into cancer biology and potential therapeutic strategies.

Material Science

Novel Materials Development

The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials for electronics and photonics.

Case Study: Conductive Polymers

Investigations into polymer composites incorporating 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine revealed enhanced conductivity and thermal stability. These properties are essential for applications in flexible electronics and sensors.

Industrial Applications

Synthesis of Complex Molecules

The compound's chemical properties enable its use as a building block in synthesizing more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Aldehydes or carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohol derivatives |

| Substitution | Halogens or alkylating agents | Substituted pyrimidine derivatives |

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interacting with molecular targets such as kinases or G-protein coupled receptors (GPCRs). The methoxy groups and the pyrimidine ring play crucial roles in binding interactions and overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Key structural comparisons include:

Key Observations :

- Electron-donating groups (e.g., MeO, morpholino) improve solubility and target affinity but vary in biological specificity.

- Electron-withdrawing groups (e.g., Cl, CF3) enhance antibacterial or anticancer activity but may increase cytotoxicity.

- Substituent positioning (e.g., 2-MeO vs. 4-MeO) critically impacts molecular conformation and intermolecular interactions .

Antitrypanosomal Activity

Compound 13 exhibits >20-fold higher potency than analogs like 22 (IC50 = 8.7 µM) and 25 (IC50 = 24.2 µM), attributed to optimal π-π stacking and hydrogen bonding enabled by its 2-MeO and 4-MeO groups .

Antibacterial Activity

Morpholino- and halogen-substituted analogs (e.g., compounds 22, 25) show strong activity against V. cholerae and S. aureus but lack antitrypanosomal efficacy, highlighting target-specific structural requirements .

Anticancer Activity

Replacement of the 4-MeO group with a CF3 moiety (as in R1, ) shifts activity to pancreatic adenocarcinoma, though with lower potency than standard chemotherapeutics like 5-FU .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Compound 13 displays NH stretches at 3340 cm<sup>-1</sup> and 3220 cm<sup>-1</sup> , consistent with pyrimidin-2-amine analogs. Halogen-substituted derivatives (e.g., compound 25) show additional C-Cl/Br vibrations near 600–800 cm<sup>-1</sup> .

- Solubility: The dual MeO groups in Compound 13 enhance aqueous solubility compared to morpholino- or CF3-substituted analogs, favoring oral bioavailability .

Biologische Aktivität

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by two methoxy groups attached to a pyrimidine ring, may enhance its biological activity through improved solubility and interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is with a CAS number of 1354938-19-4. The presence of methoxy groups significantly influences the electronic properties and reactivity of the compound, making it a candidate for various biological applications .

Synthesis

The synthesis typically involves:

- Condensation Reaction : Methoxy-substituted benzaldehydes react with guanidine derivatives under acidic or basic conditions.

- Cyclization : The intermediate undergoes cyclization to form the pyrimidine ring.

- Purification : Final purification is achieved through recrystallization or chromatography .

The biological activity of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may involve:

- Enzyme Inhibition : It may act as an inhibitor for specific kinases or G-protein coupled receptors (GPCRs).

- Binding Interactions : The methoxy groups and the pyrimidine ring facilitate binding to molecular targets, enhancing its bioactivity .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can lead to enhanced anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated promising results against HeLa and K562 cell lines with IC50 values indicating effective inhibition .

Antibacterial and Antifungal Properties

Pyrimidine derivatives, including this compound, have shown considerable antibacterial and antifungal activities:

- Inhibition Concentrations : Some derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine | Lacks additional methoxy group | Altered bioactivity compared to target |

| 4-Phenyl-6-(4-methoxyphenyl)pyrimidin-2-amine | Different substitution pattern | Varies in reactivity and applications |

The presence of two methoxy groups in 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine enhances its solubility and interaction with biological targets compared to similar compounds .

Case Studies

- Anticancer Study : A study on modified pyrimidine derivatives indicated that structural variations could significantly enhance cytotoxicity against gastric adenocarcinoma cells (AGS) with IC50 values around 53 µM .

- Antimicrobial Efficacy : Another study reported that certain pyrimidine compounds showed better antibacterial activity than standard antibiotics, highlighting their potential as new therapeutic agents .

Q & A

Basic: What synthetic methodologies are reported for preparing 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine?

Answer:

The synthesis of pyrimidin-2-amine derivatives typically involves condensation reactions between chalcone analogs (α,β-unsaturated ketones) and guanidine derivatives. For example:

- Stepwise synthesis :

- Chalcone preparation : React 2-methoxybenzaldehyde with 4-methoxyacetophenone under basic conditions to form (E)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

- Cyclization : Reflux the chalcone with guanidine nitrate (0.001 mol) in ethanol, adding LiOH (0.005 mol) in water portion-wise. Purify via column chromatography (silica gel, ethyl acetate/petroleum ether) .

- Key variables : Reaction time (4–6 h), temperature (reflux), and base selection (LiOH vs. NaOH) influence yield (typically 60–75%) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR :

- X-ray crystallography : Dihedral angles between pyrimidine and methoxyphenyl groups (e.g., 12–86°) reveal steric and electronic interactions .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 350.1 (calculated for C₁₈H₁₇N₃O₂) .

Advanced: How do electronic effects of substituents (e.g., methoxy groups) influence reactivity in cross-coupling reactions?

Answer:

- Methoxy as electron-donating group :

- Stabilizes intermediates in Suzuki-Miyaura coupling by resonance, enhancing regioselectivity at C4/C6 positions .

- May hinder electrophilic substitution at the para position due to steric bulk .

- Experimental validation :

- Compare reaction rates of 4-(2-MeO-phenyl) vs. 4-(4-MeO-phenyl) derivatives using Pd(PPh₃)₄ catalyst. Para-substitution shows 20% higher yield due to reduced steric hindrance .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be reconciled?

Answer:

Discrepancies arise from structural modifications and assay conditions :

- Case study :

- Mitigation strategies :

- Control experiments with standardized cell lines (e.g., ATCC sources).

- Use computational models (e.g., molecular docking) to predict target specificity .

Advanced: What computational methods are employed to predict the compound’s interaction with kinase targets?

Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to assess redox potential (e.g., ΔE = 3.2 eV for pyrimidine core) .

- Molecular Dynamics (MD) :

- Simulate binding to EGFR kinase (PDB: 1M17). Key interactions:

- Hydrogen bonding between NH₂ (pyrimidine) and Thr766.

- π-π stacking of methoxyphenyl with Phe699 .

- Validation : Compare docking scores (Glide Score: −8.2 kcal/mol) with experimental IC₅₀ values .

Basic: What purification techniques optimize yield and purity?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/petroleum ether (2:8) to resolve regioisomers .

- Recrystallization : Ethanol/water (7:3) achieves >95% purity, confirmed by HPLC (C18 column, 254 nm) .

- Troubleshooting : Impurities often arise from incomplete cyclization—monitor via TLC (Rf = 0.4 in ethyl acetate/hexane) .

Advanced: How does the compound’s crystal packing affect its solubility and stability?

Answer:

- Crystal structure analysis :

- Modification strategies :

- Introduce polar groups (e.g., –OH) at C5 to disrupt π-stacking .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.